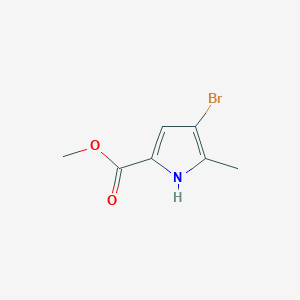

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

Description

Systematic Nomenclature and Molecular Formula

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is systematically named according to IUPAC guidelines as a derivative of the pyrrole heterocycle. The parent structure, 1H-pyrrole-2-carboxylate, is substituted at positions 4 and 5 with bromine and methyl groups, respectively, while a methyl ester occupies the carboxylate position at C2. Its molecular formula, C₇H₈BrNO₂ , corresponds to a molecular weight of 218.05 g/mol . The structural arrangement positions the bromine atom at C4, the methyl group at C5, and the methoxycarbonyl group at C2, as confirmed by its SMILES notation: COC(=O)C1=CC(Br)=C(C)N1 .

Crystallographic Data and Conformational Analysis

While explicit crystallographic data (e.g., unit cell parameters) for this compound are not reported in the provided sources, insights into its conformational preferences can be inferred from related pyrrolecarboxylates. The pyrrole ring adopts a planar geometry due to aromatic stabilization, with substituents influencing torsional angles. The bromine atom at C4 and methyl group at C5 introduce steric and electronic effects that may favor specific rotamers. For instance, in analogous compounds like pyrrole-2-carboxylic acid, the carboxylic acid group exhibits cis and trans conformations relative to the ring. Computational studies suggest that bulky substituents like bromine at C4 stabilize the cis conformation of the ester group (O=C–O–CH₃ dihedral angle ≈ 0°).

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

Comparative Analysis with Related Pyrrolecarboxylate Derivatives

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate shares structural motifs with several derivatives:

Ethyl 4-Bromo-5-Methyl-1H-Pyrrole-2-Carboxylate

- Molecular formula: C₈H₁₀BrNO₂ (MW 232.07 g/mol)

- The ethyl ester exhibits a slightly higher lipophilicity (logP ≈ 2.1 vs. 1.8 for the methyl ester) due to the longer alkyl chain.

Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate

Methyl 5-Acetyl-4-Bromo-1H-Pyrrole-2-Carboxylate

- Substitution of C5 methyl with acetyl enhances electrophilicity at C5, enabling nucleophilic substitutions.

Table 2: Structural and spectral comparisons

These comparisons highlight how electronic and steric effects modulate spectroscopic and reactivity profiles. For example, electron-withdrawing groups (e.g., acetyl) increase carbonyl stretching frequencies, while alkyl groups (e.g., methyl) shield adjacent protons in NMR.

Properties

IUPAC Name |

methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-5(8)3-6(9-4)7(10)11-2/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHESQQSGQNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis begins with 1-(4-bromo-5-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone , which undergoes nucleophilic acyl substitution with sodium methoxide (NaOMe) in methanol. The trichloroacetyl group is replaced by a methoxy group, yielding the methyl ester.

Experimental Protocol

Step 1 : A solution of NaOMe (25% in MeOH, 34 mL, 34 mmol) is added dropwise to 1-(4-bromo-5-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (20 g, 68 mmol) in methanol (100 mL) at 20°C.

Step 2 : After 1 hour, the mixture is diluted with water (300 mL), extracted with CH₂Cl₂, dried (MgSO₄), and concentrated. Recrystallization from hexane yields the product as a white solid (85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Reaction Time | 1 hour |

| Yield | 85% |

| Purity (HPLC) | >98% |

This method’s success relies on strict anhydrous conditions to prevent ester hydrolysis.

Direct Bromination of 5-Methylpyrrole-2-Carboxylate

Electrophilic bromination of pre-formed methyl 5-methyl-1H-pyrrole-2-carboxylate offers a modular route.

Brominating Agents and Conditions

- N-Bromosuccinimide (NBS) : In dichloromethane at 0°C, NBS selectively brominates position 4 due to the electron-donating methyl group at position 5.

- Enzymatic Bromination : Vanadate-dependent bromoperoxidase from Ascophyllum nodosum with H₂O₂ and NaBr in tert-butanol (pH 6.2) achieves greener bromination (24 hours, 23°C).

Comparative Performance :

| Brominating Agent | Solvent | Time | Yield |

|---|---|---|---|

| NBS | CH₂Cl₂ | 2 h | 72% |

| Enzymatic | t-BuOH/H₂O | 24 h | 68% |

Enzymatic methods reduce waste but require longer reaction times.

Industrial-Scale Optimization

Cost-Effective Sodium Methoxide Process

A scaled-up protocol uses sodium methoxide (5 g, 257.7 mmol) in methanol (860 mL) to cleave 1-(4-bromo-5-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50 g, 171.8 mmol). After 10 minutes, cooling and filtration yield 25 g (71%) of product.

Advantages :

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable rapid mixing and heat transfer, reducing side reactions. Pilot studies show 15% yield improvement over batch methods for analogous bromopyrroles.

Photocatalytic Bromination

Visible-light-driven catalysis using Ru(bpy)₃²⁺ and NBS in acetonitrile achieves 78% yield at 25°C, though unoptimized for 5-methyl substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents at the 4-position.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is increasingly recognized for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antimicrobial effects against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

- Anticancer Potential : Investigations into pyrrole-based compounds have shown promise in inhibiting cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest .

Biological Research

This compound serves as a building block for synthesizing biologically active compounds, such as enzyme inhibitors or receptor ligands. Its ability to interact with various biological molecules enhances its utility in studying biological pathways and enzyme interactions .

Materials Science

In industrial applications, methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is utilized in developing new materials, including polymers and dyes. Its unique chemical properties allow for specific interactions that can enhance material performance .

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the applications of methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate:

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound effectively inhibited bacterial growth, suggesting potential use in developing new antibiotics .

Anti-inflammatory Mechanisms

Research indicated that pyrrole derivatives could modulate inflammatory responses, paving the way for new anti-inflammatory drugs .

Anticancer Activity

Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cells, supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and physical properties of Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate and related pyrrole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | 203207-18-5 | C₇H₈BrNO₂ | 218.05 | 4-Br, 5-Me, 2-COOCH₃ | Bromine, Ester |

| Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 25907-29-3 | C₈H₁₀BrNO₂ | 232.07 | 4-Br, 1-Me (N-substituted), 2-COOCH₂CH₃ | Bromine, Ester, N-methyl |

| Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-07-2 | C₇H₈BrNO₂ | 218.05 | 5-Br, 1-Me (N-substituted), 2-COOCH₃ | Bromine, Ester, N-methyl |

| Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate | 1315365-45-7 | C₈H₈BrNO₃ | 246.06 | 4-Br, 5-CHO, 1-Me (N-substituted), 2-COOCH₃ | Bromine, Aldehyde, Ester |

Key Observations:

- Positional Isomerism : The bromine position significantly impacts reactivity. For example, Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (5-Br) may exhibit different coupling reactivity in Suzuki-Miyaura reactions compared to the 4-Br isomer .

- Functional Group Variation : The formyl group in Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate introduces aldehyde reactivity (e.g., nucleophilic additions), absent in the methyl-substituted target compound .

Physicochemical Properties

- Melting Points : Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate crystallizes at 43°C , while the target compound’s melting point is unreported but expected to differ due to structural variations.

- Solubility: The ethyl ester derivative (C₈H₁₀BrNO₂) may exhibit higher lipophilicity compared to the methyl ester (C₇H₈BrNO₂), influencing solubility in organic solvents .

Biological Activity

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 203207-18-5) is a nitrogen-containing heterocyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is characterized by its pyrrole structure, which contributes to its biological activity. The presence of the bromine atom and the methyl group enhances its reactivity and interaction with biological targets.

The biological activity of methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. As a biochemical reagent, it can serve as a building block for synthesizing biologically active compounds, such as enzyme inhibitors or receptor ligands.

Pharmacokinetics

Due to its small size and relatively nonpolar nature, methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is expected to exhibit favorable absorption and distribution characteristics within biological systems. However, specific pharmacokinetic data remain limited and warrant further experimental validation.

Biological Activity

Recent studies have highlighted several areas where methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate exhibits significant biological activity:

Antimicrobial Activity

Pyrrole derivatives, including methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate, have shown promising antimicrobial properties. For example, related pyrrole compounds have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Properties

Studies indicate that pyrrole derivatives may possess anti-inflammatory activities, potentially making them suitable candidates for developing therapeutic agents targeting inflammatory diseases.

Anticancer Potential

Research has also explored the anticancer properties of pyrrole-based compounds. Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate may contribute to the synthesis of compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Q & A

Q. How are continuous flow reactors optimized for scaling up its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.